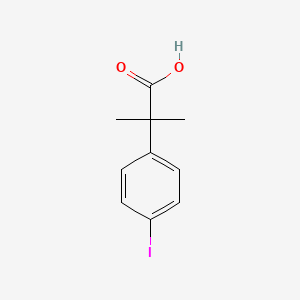
Methoxytriethyleneoxypropyltrichlorosilane
概要
説明
Methoxytriethyleneoxypropyltrichlorosilane is a chemical compound with the molecular formula C10H21Cl3O4Si. It is a liquid substance commonly used as a chemical intermediate in various industrial applications. The compound is known for its ability to form stable bonds with organic and inorganic materials, making it valuable in the production of coatings, adhesives, and sealants .
準備方法
Synthetic Routes and Reaction Conditions
Methoxytriethyleneoxypropyltrichlorosilane is typically synthesized through the reaction of triethylene glycol monomethyl ether with trichlorosilane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
CH3O(CH2CH2O)3CH2CH2CH2OH+HSiCl3→CH3O(CH2CH2O)3CH2CH2CH2SiCl3+H2O
The reaction is typically carried out in the presence of a catalyst, such as a Lewis acid, to enhance the reaction rate and yield .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process includes the purification of raw materials, controlled addition of reactants, and efficient removal of by-products. The final product is then subjected to rigorous quality control measures to ensure its purity and consistency .
化学反応の分析
Types of Reactions
Methoxytriethyleneoxypropyltrichlorosilane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and hydrochloric acid.
Condensation: Forms siloxane bonds with other silanes or silanols.
Substitution: Reacts with nucleophiles to replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions.
Condensation: Silanols or other silanes, often in the presence of a catalyst.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
Hydrolysis: Silanols and hydrochloric acid.
Condensation: Siloxane polymers.
Substitution: Functionalized silanes with various organic groups.
科学的研究の応用
Methoxytriethyleneoxypropyltrichlorosilane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of functionalized silanes and siloxanes.
Biology: Employed in the modification of surfaces for biomolecule immobilization and biosensor development.
Medicine: Utilized in the preparation of drug delivery systems and medical coatings.
Industry: Applied in the production of adhesives, sealants, and coatings with enhanced properties.
作用機序
The mechanism of action of methoxytriethyleneoxypropyltrichlorosilane involves its ability to form stable bonds with various substrates. The compound reacts with hydroxyl groups on surfaces to form siloxane bonds, resulting in the modification of surface properties. This reactivity is attributed to the presence of reactive chlorine atoms and the methoxytriethyleneoxypropyl group, which enhances the compound’s compatibility with organic and inorganic materials .
類似化合物との比較
Similar Compounds
- Methoxypropyltrichlorosilane
- Triethyleneoxypropyltrichlorosilane
- Methoxyethoxypropyltrichlorosilane
Uniqueness
Methoxytriethyleneoxypropyltrichlorosilane is unique due to its specific combination of the methoxytriethyleneoxypropyl group and trichlorosilane. This combination provides the compound with enhanced reactivity and compatibility with a wide range of substrates, making it more versatile compared to similar compounds .
特性
IUPAC Name |
trichloro-[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propyl]silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21Cl3O4Si/c1-14-4-5-16-8-9-17-7-6-15-3-2-10-18(11,12)13/h2-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODPFZNKFZKODEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCC[Si](Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21Cl3O4Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B3117825.png)
![3-[1-(3-aminophenyl)-3-tert-butyl-1H-pyrazol-5-yl]-1-(2,3-dichlorophenyl)urea](/img/structure/B3117829.png)









![[2,2-DIFLUORO-1-(HYDROXYMETHYL)CYCLOPROPYL]METHANOL](/img/structure/B3117902.png)
![Methyl 2-[(tert-butyldimethylsilyl)oxy]-3-methylbutanoate](/img/structure/B3117911.png)
